(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)
Brand Name: Vulcanchem
CAS No.: 133095-74-6
VCID: VC0140235
InChI: InChI=1S/C11H14O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h3-7,10,12H,1,8H2,2H3/t10-/m0/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O
Molecular Formula: C11H14O4S
Molecular Weight: 242.29 g/mol

(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

CAS No.: 133095-74-6

Main Products

VCID: VC0140235

Molecular Formula: C11H14O4S

Molecular Weight: 242.29 g/mol

(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) - 133095-74-6

CAS No. 133095-74-6
Product Name (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)
Molecular Formula C11H14O4S
Molecular Weight 242.29 g/mol
IUPAC Name [(2S)-2-hydroxybut-3-enyl] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C11H14O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h3-7,10,12H,1,8H2,2H3/t10-/m0/s1
Standard InChIKey YQSCDBZHHLIPOI-JTQLQIEISA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C=C)O
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O
PubChem Compound 7015761
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator